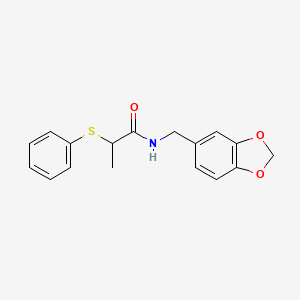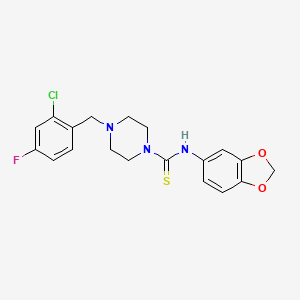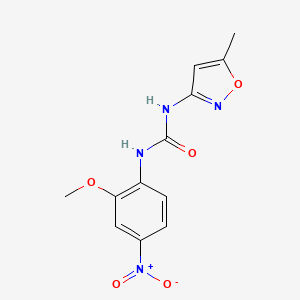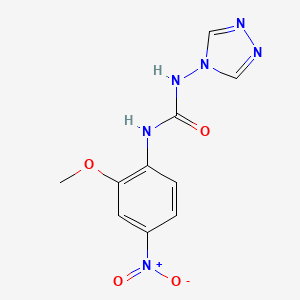
N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylthio)propanamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylthio)propanamide, commonly known as MDPT, is a chemical compound that belongs to the class of cathinones. It is a research chemical that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
MDPT works by binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which produces a feeling of euphoria and increased energy. MDPT also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which contributes to its psychoactive effects.
Biochemical and Physiological Effects
MDPT produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. In addition, MDPT can cause dehydration, muscle tension, and tremors.
实验室实验的优点和局限性
MDPT is a useful research chemical for studying the effects of cathinones on the central nervous system. It has a high potency and produces effects similar to those of other cathinones, which makes it a useful tool for comparative studies. However, its psychoactive effects can make it difficult to control in laboratory settings, and its potential for abuse makes it a controlled substance in many countries.
未来方向
There are several future directions for research on MDPT and other cathinones. One area of interest is the development of new therapeutic applications for these compounds. Studies have shown that cathinones may have potential as antidepressants, anxiolytics, and cognitive enhancers. Another area of interest is the development of new analytical methods for detecting cathinones in biological samples, which can help to improve drug testing and forensic investigations. Finally, there is a need for more research on the long-term effects of cathinone use, particularly in relation to neurotoxicity and addiction.
科学研究应用
MDPT is used in scientific research to study its psychoactive effects and potential therapeutic applications. It is a potent stimulant that affects the central nervous system and produces effects similar to those of other cathinones such as methcathinone and mephedrone. Studies have shown that MDPT has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12(22-14-5-3-2-4-6-14)17(19)18-10-13-7-8-15-16(9-13)21-11-20-15/h2-9,12H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWHBZZDEXJVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-ethoxyphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4128620.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4128631.png)
![2,6-dimethyl-4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B4128638.png)
![methyl 6-methyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4128641.png)

![4-(4-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4128656.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-N'-phenylurea](/img/structure/B4128680.png)

![1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4128693.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4128698.png)

![ethyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4128710.png)